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molecular formula C10H12BrNO B1280423 2-bromo-N-(2,4-dimethylphenyl)acetamide CAS No. 255909-04-7

2-bromo-N-(2,4-dimethylphenyl)acetamide

Cat. No. B1280423
M. Wt: 242.11 g/mol
InChI Key: BVWPKNUTPOHFIR-UHFFFAOYSA-N
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Patent
US06750236B2

Procedure details

117 g of triethylamine and 140 g of 2,4-dimethylaniline are dissolved in 2 l of methylene chloride, and a solution of 233 g of alpha-bromoacetyl bromide in 400 ml of methylene chloride is added with ice-cooling, at at most 15° C., within 30 min. After a reaction time of 30 min, the precipitate is filtered off with suction, the residue is dissolved in 3 l of methylene chloride and combined with the filtrate and washed twice with 2 l of water and 2 l of sat. sodium chloride solution. The mixture is dried over sodium sulphate, filtered off with suction and concentrated, and the residue is recrystallized from ethanol. This gives 193 g of the title compound.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][C:9]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:10]=1[NH2:11].[Br:17][CH2:18][C:19](Br)=[O:20]>C(Cl)Cl>[Br:17][CH2:18][C:19]([NH:11][C:10]1[CH:12]=[CH:13][C:14]([CH3:16])=[CH:15][C:9]=1[CH3:8])=[O:20]

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
140 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
233 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling, at at most 15° C., within 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After a reaction time of 30 min, the precipitate is filtered off with suction
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 3 l of methylene chloride
WASH
Type
WASH
Details
washed twice with 2 l of water and 2 l of sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
BrCC(=O)NC1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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